molecular formula C6H9F2NO2 B13589585 (R)-2-(4,4-Difluoropyrrolidin-2-yl)acetic acid

(R)-2-(4,4-Difluoropyrrolidin-2-yl)acetic acid

Cat. No.: B13589585
M. Wt: 165.14 g/mol
InChI Key: BCSOFHOWQXDZMC-SCSAIBSYSA-N
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Description

2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid is a fluorinated organic compound that features a pyrrolidine ring substituted with two fluorine atoms and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired positions on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the fluorination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyrrolidine
  • 4,4-difluoropyrrolidine
  • 2,5-difluoropyrrolidine

Uniqueness

2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid is unique due to the presence of both fluorine atoms and the acetic acid moiety, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the acetic acid moiety provides a functional handle for further chemical modifications.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C6H9F2NO2/c7-6(8)2-4(9-3-6)1-5(10)11/h4,9H,1-3H2,(H,10,11)/t4-/m1/s1

InChI Key

BCSOFHOWQXDZMC-SCSAIBSYSA-N

Isomeric SMILES

C1[C@H](NCC1(F)F)CC(=O)O

Canonical SMILES

C1C(NCC1(F)F)CC(=O)O

Origin of Product

United States

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